molecular formula C8H11NOS B13171414 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one

1-(Methylamino)-3-(thiophen-2-yl)propan-2-one

Cat. No.: B13171414
M. Wt: 169.25 g/mol
InChI Key: WDKDECVQWMKUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylamino)-3-(thiophen-2-yl)propan-2-one is an organic compound that features a thiophene ring, a methylamino group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one typically involves the reaction of thiophene-2-carboxaldehyde with methylamine and a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methylamino)-3-(thiophen-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Methylamino)-3-(thiophen-2-yl)propan-2-one is unique due to the presence of both the thiophene ring and the methylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(methylamino)-3-thiophen-2-ylpropan-2-one

InChI

InChI=1S/C8H11NOS/c1-9-6-7(10)5-8-3-2-4-11-8/h2-4,9H,5-6H2,1H3

InChI Key

WDKDECVQWMKUQU-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.